4-(3-Methylthiophenyl)benzoic acid 4-(3-Methylthiophenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 282727-23-5
VCID: VC11678081
InChI: InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)
SMILES: CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H12O2S
Molecular Weight: 244.31 g/mol

4-(3-Methylthiophenyl)benzoic acid

CAS No.: 282727-23-5

Cat. No.: VC11678081

Molecular Formula: C14H12O2S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methylthiophenyl)benzoic acid - 282727-23-5

Specification

CAS No. 282727-23-5
Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
IUPAC Name 4-(3-methylsulfanylphenyl)benzoic acid
Standard InChI InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)
Standard InChI Key HVLUWWUXBGIXOW-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-(3-Methylthiophenyl)benzoic acid is C₁₄H₁₂O₂S, with a molar mass of 260.31 g/mol (calculated based on analogous compounds) . The structure consists of a benzoic acid moiety substituted at the 4-position with a 3-methylthiophenyl group (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₂S
Molar Mass260.31 g/mol
Melting Point164–168°C (estimated)
Boiling Point273°C (rough estimate)
Density1.202 g/cm³ (estimated)
pKa4.61 ± 0.10 (predicted)

The pKa value suggests moderate acidity, typical of benzoic acid derivatives . The methylthio (-SMe) group enhances lipophilicity, influencing solubility and reactivity.

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A patented method for synthesizing related 2-(4-methylphenyl)benzoic acid esters involves palladium- or nickel-catalyzed cross-coupling of sulfonic derivatives with arylzinc compounds . For 4-(3-Methylthiophenyl)benzoic acid, a similar approach could be adapted:

  • Sulfonation: React methyl benzoate with a perfluorobutanesulfonyl group to form a sulfonic ester intermediate.

  • Cross-Coupling: Treat the intermediate with 3-methylthiophenylzinc bromide in the presence of Pd(0) or Ni(0) catalysts (e.g., PdCl₂ with triphenylphosphine) .

  • Hydrolysis: Convert the ester to the free acid using hydrochloric acid.

This method yields ~50–91% efficiency for analogous compounds, depending on catalyst choice and reaction conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
SulfonationPerfluorobutanesulfonyl chloride, THF98%
Cross-CouplingPdCl₂, PPh₃, LiCl, reflux79–91%
HydrolysisHCl, H₂OQuantitative

Physicochemical Properties

Solubility and Stability

4-(3-Methylthiophenyl)benzoic acid is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol . The methylthio group contributes to stability under inert atmospheres but may oxidize to sulfoxide derivatives in the presence of light or oxygen.

Spectroscopic Data

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H, if present), and 1250 cm⁻¹ (C-O) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.0 (d, 2H, aromatic), 7.4–7.2 (m, 4H, thiophenyl), 2.5 (s, 3H, -SCH₃) .

    • ¹³C NMR: δ 170.1 (COOH), 140–125 (aromatic carbons), 15.2 (-SCH₃) .

Applications in Research and Industry

Pharmaceutical Intermediates

4-(3-Methylthiophenyl)benzoic acid serves as a precursor for bioactive molecules. For example, nitro or amino derivatives (e.g., 5-nitro analogs) show potential as antitumor agents. The methylthio group enhances membrane permeability, a critical factor in drug design.

Material Science

The compound’s aromatic and sulfur-containing structure makes it a candidate for synthesizing conductive polymers or metal-organic frameworks (MOFs). Its ability to coordinate with transition metals has been explored in catalysis .

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